molecular formula C12H14O2 B14548230 2-Hydroxy-6-phenylhex-4-en-3-one CAS No. 61713-57-3

2-Hydroxy-6-phenylhex-4-en-3-one

Cat. No.: B14548230
CAS No.: 61713-57-3
M. Wt: 190.24 g/mol
InChI Key: VGLWUEWPULNXIM-UHFFFAOYSA-N
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Description

2-Hydroxy-6-phenylhex-4-en-3-one is an organic compound that belongs to the class of phenolic ketones It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-phenylhex-4-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with acetone, followed by a series of reduction and oxidation steps to introduce the hydroxyl group and the double bond. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be used in hydrogenation steps, while oxidation reactions might employ reagents like potassium permanganate or chromium trioxide. The industrial methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-phenylhex-4-en-3-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-phenylhex-4-en-3-one or 2-carboxy-6-phenylhex-4-en-3-one.

    Reduction: Formation of 2-hydroxy-6-phenylhexane-3-one.

    Substitution: Formation of substituted phenyl derivatives, such as 2-hydroxy-6-(bromophenyl)hex-4-en-3-one.

Scientific Research Applications

2-Hydroxy-6-phenylhex-4-en-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-phenylhex-4-en-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Similar structure but with an additional carboxyl group.

    6-Phenylhex-3-en-2-one: Lacks the hydroxyl group.

    Phenol: Contains a hydroxyl group attached directly to an aromatic ring.

Uniqueness

2-Hydroxy-6-phenylhex-4-en-3-one is unique due to the combination of its hydroxyl and phenyl groups attached to a hexenone backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

61713-57-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-hydroxy-6-phenylhex-4-en-3-one

InChI

InChI=1S/C12H14O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-7,9-10,13H,8H2,1H3

InChI Key

VGLWUEWPULNXIM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C=CCC1=CC=CC=C1)O

Origin of Product

United States

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